estr-4-en-17-one
CAS No.: 3646-28-4
Cat. No.: VC21351178
Molecular Formula: C18H26O
Molecular Weight: 258.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3646-28-4 |
---|---|
Molecular Formula | C18H26O |
Molecular Weight | 258.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C18H26O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h4,13-16H,2-3,5-11H2,1H3/t13-,14+,15+,16-,18-/m0/s1 |
Standard InChI Key | OLYAEHZZXXLNQQ-QXUSFIETSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@H]34 |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=CCCCC34 |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=CCCCC34 |
Appearance | White Solid |
Chemical Identity and Structure
Basic Identification
Estr-4-en-17-one is a steroid compound identified by the CAS registry number 3846-28-4 . This compound belongs to the estrane family of steroids, which form the basic skeletal structure for estrogens. The molecular structure features a tetracyclic system with four fused rings labeled A, B, C, and D, which is characteristic of steroids . The compound is distinguished by a ketone functional group at position 17 and a double bond between carbon atoms at position 4-5.
Bond | Length (Å) | Position |
---|---|---|
C-C | ~1.53 | Typical single bond |
C=C | ~1.33-1.34 | Position 4-5 (conjugated) |
C=O | ~1.47 | Position 17 (ketone) |
The tetracyclic system forms a relatively rigid structure with specific conformational characteristics that influence the compound's biological activity and physical properties .
Physical and Chemical Properties
Structural Relationships
Estr-4-en-17-one shares structural similarities with other bioactive steroids. The presence of the 4-ene structure is significant as it appears in various biologically active steroids including 4-androstenedione, which plays a key role in steroid metabolism . The 17-ketone group is also a common functional feature in metabolically important steroids, often serving as a reactive site for enzymatic transformations or chemical modifications.
Biological Significance
Steroid Metabolism Context
Steroid compounds with structural features similar to estr-4-en-17-one play important roles in the androgen and estrogen metabolic pathways. The measurement of such steroids is crucial for understanding hormone-related conditions and developmental processes. Research on related steroids has shown that:
"It was the purpose of this study to obtain first mass spectrometric data on the plasma concentrations of these key steroids of androgen metabolism in children."
This indicates the potential relevance of accurately measuring structurally similar steroids across different developmental stages and physiological conditions.
Research Applications
Pharmaceutical Applications
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A precursor in steroid synthesis pathways
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A potential intermediate for pharmaceutical manufacturing
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A reference compound for analytical methods development
Metabolic Studies
Steroid compounds like estr-4-en-17-one are valuable in metabolic studies. Research on related compounds has focused on understanding steroid transformations in different biological systems, including fungal metabolism of steroids. For example, the study of 17β-Hydroxy-17α-(hydroxymethyl)estr-4-en-3-one as a "fungal-transformed metabolite" suggests that such compounds can be produced through microbial biotransformation of precursor steroids.
This type of research provides insights into:
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Novel pathways for steroid modification
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Potential for developing environmentally friendly methods for producing steroid derivatives
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Understanding the structural requirements for biological activity
Analytical Challenges
Measurement Accuracy
The accuracy of steroid measurements presents significant challenges in analytical chemistry. Research on related steroids has revealed substantial discrepancies between different analytical methods:
"The steroid values produced by ID/GC-MS were the lowest with the narrowest range. Direct RIA led to higher and more scattering steroid values."
This highlights the importance of using highly specific methods like mass spectrometry for accurate quantification of steroid compounds like estr-4-en-17-one, particularly in complex biological matrices.
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